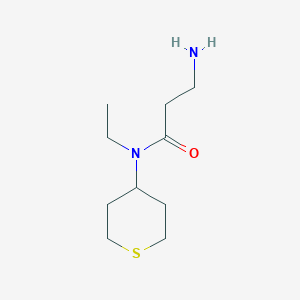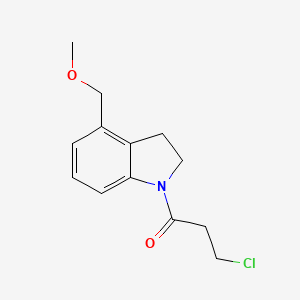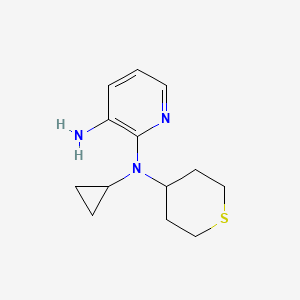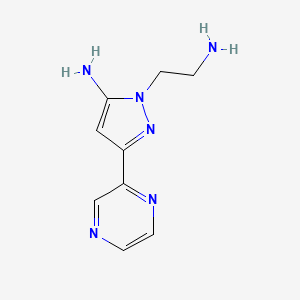
3-(4,4-difluorooctahydro-2H-isoindol-2-yl)-3-oxopropanenitrile
Vue d'ensemble
Description
3-(4,4-Difluorooctahydro-2H-isoindol-2-yl)-3-oxopropanenitrile, commonly known as DFOI, is an organic compound that has been used in a variety of scientific research applications. DFOI is a colorless, crystalline solid that is soluble in water and alcohols. It is a versatile compound that has been used in a variety of research applications, including drug discovery, organic synthesis, and biochemical studies.
Applications De Recherche Scientifique
Environmental and Health Impact Studies
Polyfluoroalkyl Chemicals (PFCs) Exposure and Health Impacts : Studies have evaluated the exposure of the general U.S. population to various PFCs, documenting widespread presence and potential health impacts. For instance, one study focused on the associations between serum isomers of perfluorinated chemicals (PFCs) and metabolic syndrome components, suggesting differential toxicokinetic profiles and health implications of linear versus branched isomers (Liu et al., 2018).
Environmental Persistence and Bioaccumulation : Research on the persistence and bioaccumulation of PFCs in the environment, wildlife, and humans has raised concerns over their potential toxicity, necessitating studies on their health effects and exposure pathways (Calafat et al., 2007).
Therapeutic and Industrial Applications
Desflurane in Anesthesia : Desflurane, an ether halogenated with fluorine, is studied for its rapid induction and recovery characteristics in anesthesia, potentially sharing mechanistic insights with the handling and application of various fluorinated compounds (Wrigley et al., 1991).
Biomarker Analysis for Toxicokinetics : The study of metabolomics-based biomarkers for compounds related to 3-MCPD and glycidol indicates a growing interest in understanding the toxicokinetics and internal exposure of humans to various chemicals, including fluorinated ones (Jia et al., 2019).
Propriétés
IUPAC Name |
3-(7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-isoindol-2-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c12-11(13)4-1-2-8-6-15(7-9(8)11)10(16)3-5-14/h8-9H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKJFEYYIPEHMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C(C1)(F)F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4-difluorooctahydro-2H-isoindol-2-yl)-3-oxopropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone](/img/structure/B1490354.png)



